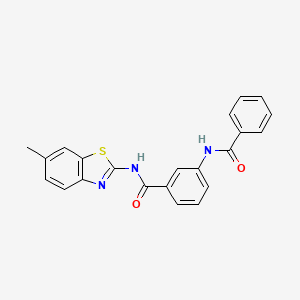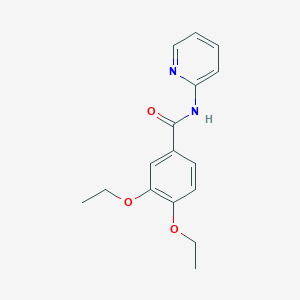![molecular formula C20H23ClN2O5S B14960630 2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)
2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a morpholine sulfonyl group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-bromo-2-methylpropionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropionyl chloride. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)aniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-2-methyl-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the morpholine sulfonyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
- 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-N-[4-(morpholine-4-sulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H23ClN2O5S |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-20(2,28-17-7-3-15(21)4-8-17)19(24)22-16-5-9-18(10-6-16)29(25,26)23-11-13-27-14-12-23/h3-10H,11-14H2,1-2H3,(H,22,24) |
Clé InChI |
RKPHZGSRNCGZBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)


![N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide](/img/structure/B14960575.png)
![3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960586.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)


![[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B14960610.png)

![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)

